molecular formula C11H13N3O B11813413 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Cat. No.: B11813413
M. Wt: 203.24 g/mol
InChI Key: YGPNOTJFLURONK-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . The reaction does not require the use of protective groups, making it a convenient and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

InChI

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-4-5-9(12)7(2)6-8/h4-6H,3,12H2,1-2H3

InChI Key

YGPNOTJFLURONK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N)C

Origin of Product

United States

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